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1-Oxo-1H,2H,3H,4H-quinolizinium bromide - 5520-39-8

1-Oxo-1H,2H,3H,4H-quinolizinium bromide

Catalog Number: EVT-514808
CAS Number: 5520-39-8
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Oxo-1H,2H,3H,4H-quinolizinium bromide is a quaternary ammonium salt characterized by its unique quinolizinium structure. This compound is notable for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry. The molecular formula of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide is C9H10BrNOC_9H_{10}BrNO, with a molecular weight of approximately 228.09 g/mol .

Source and Classification

This compound belongs to the class of heterocyclic compounds, specifically quinolizinium derivatives. Quinolizinium compounds are recognized for their diverse biological activities and are often studied for their roles in drug development and chemical synthesis. The bromide ion serves as a counterion in this salt, contributing to its solubility and stability in various solvents .

Synthesis Analysis

Methods

The synthesis of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide typically involves the reaction of quinolizinium salts with suitable reagents under controlled conditions. A common method includes the quaternization of a quinolizine derivative using an alkyl halide or similar electrophile .

Technical Details:

  1. Reagents: Quinolizinium salts are often reacted with bromoacetate or other halogenated compounds.
  2. Conditions: The reaction may require specific solvents (e.g., ethanol or dimethylformamide) and bases (e.g., potassium carbonate) to facilitate the formation of the desired product.
  3. Yield Optimization: Techniques such as sequential addition of reagents have been employed to improve yields and reduce reaction times, with reported yields reaching up to 50% under optimized conditions .
Molecular Structure Analysis

Structure and Data

The molecular structure of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide features a fused bicyclic system that includes a nitrogen atom within the ring structure. The compound exhibits significant resonance stabilization due to the delocalization of electrons across the aromatic system.

Key Structural Data:

  • Molecular Formula: C9H10BrNOC_9H_{10}BrNO
  • Molecular Weight: 228.09 g/mol
  • Exact Mass: 226.995 g/mol
  • Polar Surface Area: 20.95 Ų .
Chemical Reactions Analysis

Reactions and Technical Details

1-Oxo-1H,2H,3H,4H-quinolizinium bromide can undergo various chemical reactions typical for quaternary ammonium salts, including nucleophilic substitutions and electrophilic additions.

Common Reactions:

  • Nucleophilic Substitution: The bromide ion can be replaced by nucleophiles such as amines or thiols.
  • Electrophilic Aromatic Substitution: The aromatic nature allows for substitution reactions at various positions on the quinolizinium ring.

These reactions are influenced by the electronic properties of substituents on the ring and the nature of the nucleophile or electrophile involved .

Mechanism of Action

Process and Data

The mechanism of action for 1-Oxo-1H,2H,3H,4H-quinolizinium bromide primarily involves its interactions as a quaternary ammonium salt in biological systems or synthetic pathways. Its positively charged nitrogen can interact with negatively charged biological molecules (e.g., proteins or nucleic acids), potentially leading to biological activity.

Key Mechanistic Insights:

  • Electrophilicity: The presence of a positive charge enhances its reactivity towards nucleophiles.
  • Biological Interactions: Its ability to bind to cellular components may result in various pharmacological effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-Oxo-1H,2H,3H,4H-quinolizinium bromide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline compound.
  • Solubility: Soluble in polar solvents such as water and alcohols due to its ionic nature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Relevant Data:

  • Density: Not specified but expected to align with similar quaternary ammonium salts.
  • Reactivity: Stable under normal conditions but reactive towards strong bases or acids .
Applications

Scientific Uses

The applications of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide span several scientific domains:

  • Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Investigated for potential pharmacological properties due to its structural similarity to biologically active compounds.
  • Fluorescent Dyes: Some derivatives exhibit fluorescence properties making them suitable for use in imaging applications .
Historical Context and Discovery

Early Identification in Maillard Reaction Products

The discovery of 1-oxo-1H,2H,3H,4H-quinolizinium bromide (systematically named 3-(2-furyl)-8-[(2-furyl)methyl]-4-hydroxymethyl-1-oxo-1H,4H-quinolizinium-7-olate and commonly referred to as quinizolate) emerged from groundbreaking research into the chemical basis of bitter taste formation during thermal food processing. In 2001, Hofmann and colleagues identified this novel compound while investigating the Maillard reaction between xylose and primary amino acids in aqueous solutions. Their research demonstrated that this reaction led to the rapid development of intense bitterness, prompting a systematic search for the key sensory-active compounds responsible [1].

Quinizolate represented the first characterized quinolizinium derivative originating from the Maillard reaction—a non-enzymatic browning process critical to flavor development in cooked foods. Its isolation marked a significant advancement in food chemistry, revealing a previously unknown class of ultra-potent bitter compounds. The compound's distinctive fused bicyclic structure features a positively charged nitrogen atom adjacent to a carbonyl group, forming a unique 1-oxo-1H,2H,3H,4H-quinolizinium core with hydroxymethyl and furyl substituents that enhance its polarity and sensory properties [1].

Table 1: Fundamental Characteristics of 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide

PropertyValueMethod of Determination
Systematic Name3-(2-Furyl)-8-[(2-furyl)methyl]-4-hydroxymethyl-1-oxo-1H,4H-quinolizinium-7-olate bromideNMR, MS [1]
Common NameQuinizolateResearch literature
Molecular FormulaC₂₂H₂₀BrNO₆High-resolution MS [1]
Molecular Weight466.31 g/molCalculated from formula
CAS Registry NumberNot yet assigned-
Key Structural FeaturesQuinolizinium core, furyl substituents, carbonyl group2D-NMR [1]

Role of Taste Dilution Analysis (TDA) in Isolation

The extreme potency of quinizolate necessitated a novel analytical approach for its identification amidst the complex mixture of Maillard reaction products. Researchers developed Taste Dilution Analysis (TDA)—a pioneering bioassay-based technique that serial diluted HPLC fractions and evaluated their sensory impact through human taste panels. Among 21 bitter fractions isolated, quinizolate emerged with by far the highest taste impact, exhibiting detectable bitterness at an extraordinary threshold of 0.00025 mmol/kg in water [1].

The TDA approach revealed quinizolate's unparalleled sensory potency through direct comparison with standard bitter compounds:

  • 2000-fold lower threshold than caffeine
  • 28-fold lower threshold than quinine hydrochloride

This extraordinary potency established quinizolate as potentially one of the most intense bitter compounds known at the time of its discovery. Following sensory-guided fractionation, structural elucidation employed comprehensive spectroscopic techniques:

  • LC-MS for preliminary mass determination
  • 1D and 2D NMR (including COSY, NOESY, and HMQC experiments) for full structural assignment
  • Synthetic validation to confirm the novel architecture

The compound's formation pathway was traced to the Maillard reaction through model systems, where xylose-amino acid mixtures generated quinizolate as the dominant bitter principle within minutes of heating. This pathway involves:

  • Initial sugar-amine condensation
  • Furfural formation from pentoses
  • Complex rearrangement forming the quinolizinium core
  • Final oxidation to the 1-oxo state

Table 2: Sensory Threshold Comparison of Bitter Compounds

CompoundDetection Threshold (mmol/kg water)Relative Potency vs. Quinizolate
Quinizolate0.000251 (Reference)
Quinine hydrochloride0.00728-fold higher
Caffeine0.52000-fold higher

Figure 1: Sensory-Guided Isolation Pathway for Quinizolate

Maillard Reaction Mixture → HPLC Separation → Taste Dilution Analysis (TDA) →  Threshold Determination → LC-MS/NMR Identification → Structural Confirmation

Comparative Discovery Timeline of Quinolizinium Derivatives

While quinizolate represents the first quinolizinium derivative identified from thermal food processing, related structures have emerged across different chemical contexts over decades. The quinolizinium scaffold (a bicyclic 6-6 system with a bridgehead nitrogen atom) has been investigated primarily through synthetic organic chemistry rather than food chemistry:

  • 1950s-1960s: Fundamental studies on quinolizinium synthesis established core methodologies, though no natural derivatives were identified
  • 1990s: Increased interest in quinolizinium fluorescence properties for material science applications
  • 2001: Isolation of quinizolate from Maillard systems as the first food-derived ultra-bitter quinolizinium [1]
  • 2003: Characterization of structurally simpler bitter Maillard-generated 1-oxo-2,3-dihydro-1H-indolizinium-6-olates, demonstrating quinolizinium variants aren't isolated anomalies
  • 2015-2019: Pharmaceutical patents featuring synthetic quinolizinium bromides (e.g., CFTR correctors) without bitter taste associations [3]
  • 2017: Isolation of complex zwitterionic monoterpene indole alkaloids containing reduced quinolizinium units from Uncaria rhynchophylla (e.g., rhynchophyllioniums A-D) [4]
  • 2017: Discovery of rauvovertines A-G from Rauvolfia verticillata featuring novel hexacyclic architectures incorporating quinolizinium-like systems

Table 3: Chronological Landmarks in Quinolizinium Compound Discovery

YearCompound/ClassDiscovery ContextSignificance
2001QuinizolateMaillard reaction productsFirst food-derived ultra-bitter quinolizinium
20031-Oxo-1H-indolizinium-6-olatesMaillard model systemsStructural analogs with lower bitterness
2015Fluoro-benzo[d][1,3]dioxolyl derivativesSynthetic pharmaceuticalsCFTR modulator candidates [3]
2017Rhynchophyllioniums A-DUncaria rhynchophylla (plant)First zwitterionic indole alkaloids
2017Rauvovertines A-GRauvolfia verticillata (plant)Hexacyclic indole alkaloids

This timeline demonstrates that quinizolate occupies a unique historical position as both the first quinolizinium discovered in foods and the most bitter representative of its chemical class. Subsequent discoveries have largely focused on natural products from plants with complex polycyclic structures or synthetic derivatives for pharmaceutical applications, rather than flavor-active compounds. The sensory significance of quinizolate remains unmatched among quinolizinium derivatives, cementing its status as a landmark discovery in taste chemistry [1] [4] [5].

Properties

CAS Number

5520-39-8

Product Name

1-Oxo-1H,2H,3H,4H-quinolizinium bromide

IUPAC Name

3,4-dihydro-2H-quinolizin-5-ium-1-one;bromide

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

InChI

InChI=1S/C9H10NO.BrH/c11-9-5-3-7-10-6-2-1-4-8(9)10;/h1-2,4,6H,3,5,7H2;1H/q+1;/p-1

InChI Key

VBNGHAAPJJSKPT-UHFFFAOYSA-M

SMILES

C1CC(=O)C2=CC=CC=[N+]2C1.[Br-]

Canonical SMILES

C1CC(=O)C2=CC=CC=[N+]2C1.[Br-]

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